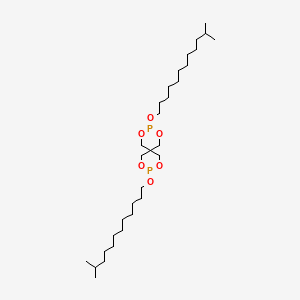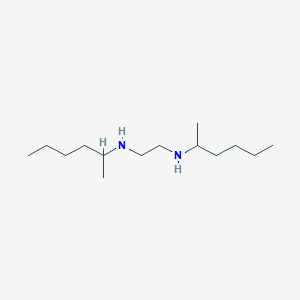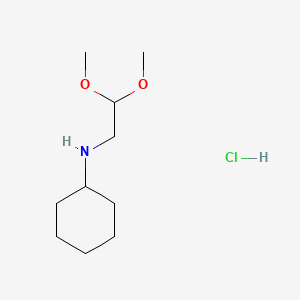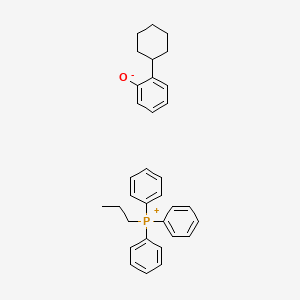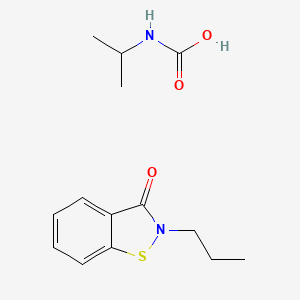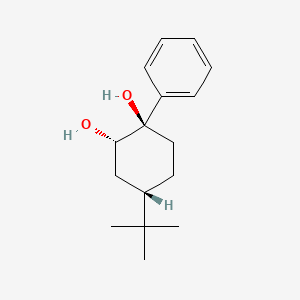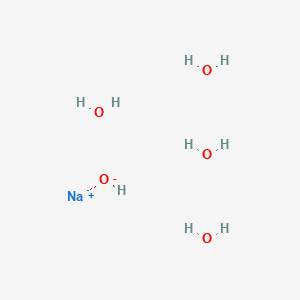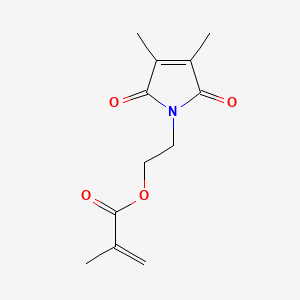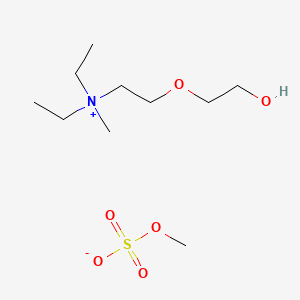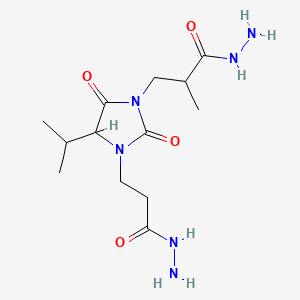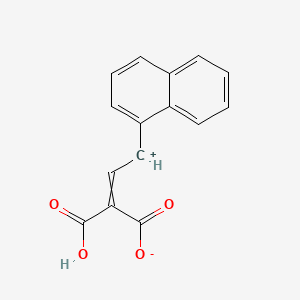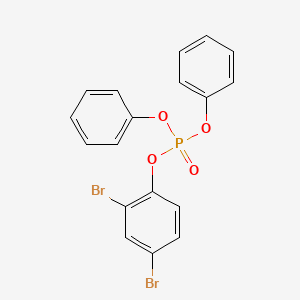
2,4-Dibromophenyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromophenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C18H13Br2O4P. It is a derivative of diphenyl phosphate, where two bromine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in various fields, including flame retardants and plasticizers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenyl diphenyl phosphate typically involves the bromination of diphenyl phosphate. The reaction is carried out by treating diphenyl phosphate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and yields a higher purity product. The raw materials used include diphenyl phosphate and bromine, with the reaction being catalyzed by metal bromides.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of brominated phenolic compounds.
Reduction: Formation of diphenyl phosphate and bromide ions.
Substitution: Formation of substituted phenyl diphenyl phosphates.
Aplicaciones Científicas De Investigación
2,4-Dibromophenyl diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic appliances due to its ability to reduce flammability.
Mecanismo De Acción
The mechanism of action of 2,4-dibromophenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparación Con Compuestos Similares
- 2,4-Dibromodiphenyl ether
- 4,4’-Dibromodiphenyl ether
- 2,4,6-Tribromodiphenyl ether
Comparison: 2,4-Dibromophenyl diphenyl phosphate is unique due to the presence of the phosphate group, which imparts different chemical properties compared to other brominated diphenyl ethers. The phosphate group enhances its flame-retardant properties and makes it more effective in reducing flammability. Additionally, the presence of bromine atoms at specific positions on the phenyl ring influences its reactivity and interaction with biological targets.
Propiedades
Número CAS |
31066-45-2 |
|---|---|
Fórmula molecular |
C18H13Br2O4P |
Peso molecular |
484.1 g/mol |
Nombre IUPAC |
(2,4-dibromophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H13Br2O4P/c19-14-11-12-18(17(20)13-14)24-25(21,22-15-7-3-1-4-8-15)23-16-9-5-2-6-10-16/h1-13H |
Clave InChI |
WMEJWPBOSMFMII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


